molecular formula C9H12N2O5 B1434436 2'-Deoxyuridine-5,6-D2 CAS No. 40632-23-3

2'-Deoxyuridine-5,6-D2

Cat. No. B1434436
CAS RN: 40632-23-3
M. Wt: 230.21 g/mol
InChI Key: MXHRCPNRJAMMIM-AQAQJVFASA-N
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Description

2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It belongs to a class of compounds known as Pyrimidine 2’-deoxyribonucleosides . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group .


Synthesis Analysis

The synthesis of 2′-deoxyuridine-5′-triphosphate derivatives involves bearing linkers of varying length, bulk, and flexibility, at position 5 of the pyrimidine base . Nucleotide analogues with terminal functional groups are of interest due to their application potential for the functional labelling of DNA strands .


Chemical Reactions Analysis

The metabolic pathways of 2’-Deoxyuridine involve its conversion to deoxyuridine triphosphate during DNA synthesis . It can also be inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase) .


Physical And Chemical Properties Analysis

The average weight of 2’-Deoxyuridine is 228.202 and its monoisotopic mass is 228.074621504 . Its chemical formula is C9H12N2O5 .

Scientific Research Applications

Cell Turnover Kinetics

5-Bromo-2′-deoxyuridine (BrdU) is commonly used to measure cell turnover in vivo. A mathematical model was developed to quantify cell proliferation and loss, illustrating its application in assessing T lymphocyte turnover in both uninfected and SIV-infected rhesus macaques (Bonhoeffer et al., 2000).

Stem Cell Research

Exposure of neural stem cells to BrdU resulted in a loss of stem cell markers and glial differentiation, accompanied by a rapid loss of global DNA CpG methylation. This suggests caution in the use of BrdU in stem cell research and highlights its potential in differentiation therapy (Schneider & d’Adda di Fagagna, 2012).

Antiviral Research

Research into novel 5-substituted pyrimidine nucleosides based on the nucleoside 5-formyl-2'-deoxyuridine demonstrated significant antiviral activity against orthopoxviruses, highlighting its potential in biodefense against smallpox (Fan et al., 2006).

Photocyclization Chemistry

The synthesis and photocyclization chemistry of 5-phenylthio-2'-deoxyuridine in duplex DNA opens new avenues for the preparation of DNA with an extended pi system, which has implications for biotechnology and therapeutic applications (Zeng et al., 2006).

Conformational Analysis

A comprehensive conformational analysis of 2'-deoxyuridine provided insights into the geometric, vibrational, and energetic features of intramolecular H-bonds, contributing to our understanding of DNA structure and function (Yurenko et al., 2008).

Radiosensitization

Studies on electrophilic 5-substituted uracils proposed as potential radiosensitizers identified candidates with better characteristics than existing radiosensitizers, opening new paths for anticancer treatment (Makurat et al., 2016).

Safety And Hazards

When handling 2’-Deoxyuridine-5,6-D2, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Prolonged or repeated exposure should be avoided . It is also recommended to keep away from sources of ignition and take precautionary measures against static discharge .

properties

IUPAC Name

5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-AQAQJVFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyuridine-5,6-D2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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